3-(2-Fluorophenyl)-2-methyl-1-propene
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Overview
Description
3-(2-Fluorophenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C10H11F and its molecular weight is 150.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, have been synthesized and evaluated for their antitumor activity. Compounds like the 3-cyano-5-fluorophenyl derivative showed potent antitumor activity against several human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Catalysis and Chemical Synthesis
- 1,1-Bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene were hydroformylated using rhodium catalysts, demonstrating the potential of these compounds in catalysis and as building blocks for pharmaceuticals (Botteghi et al., 1999).
Material Science and Optoelectronics
- Studies on unsymmetrical diarylethene compounds bearing a fluorine atom have elucidated the effect of the fluorine atom position on their optoelectronic properties, which are significant for applications in photochromism, fluorescence, and electrochemistry (Liu, Pu, & Liu, 2009).
Nuclear Magnetic Resonance (NMR) Studies
- Bicyclic thiophene derivatives, including those with o-fluorophenyl groups, have been analyzed using NMR, revealing insights into spin coupling and structural properties (Hirohashi, Inaba, & Yamamoto, 1976).
Polymerization and Material Properties
- Propene polymerization using modified constrained geometry complexes with substituents like 4-fluorophenyl has been investigated, contributing to the understanding of catalyst activity and molecular weight of polypropene (Staal et al., 2003).
Intracellular Imaging
- Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, indicating their applicability in biological imaging and intracellular studies (Nan et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets results in changes that inhibit the activity of the target, thereby exerting their biological effects .
Biochemical Pathways
For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
EF-24 has shown a terminal elimination half-life of 73.6 minutes and plasma clearance values of 0.482 L/min/kg . The bioavailability of EF-24 was found to be 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the action of similar compounds, such as indole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Properties
IUPAC Name |
1-fluoro-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJZEAMPHYXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641166 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-97-7 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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